molecular formula C20H21BrN2O5S2 B11524041 [7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone

[7,8-Bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl](4-bromophenyl)methanone

Cat. No.: B11524041
M. Wt: 513.4 g/mol
InChI Key: DUXPBTICAKBYSO-UHFFFAOYSA-N
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Description

6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine typically involves multiple steps, including cyclization, ring annulation, and sulfonylation. The starting materials often include pyrrole and pyrazine derivatives, which undergo various chemical reactions to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The exact mechanism of action of 6-(4-bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: Inhibits specific enzymes involved in disease processes.

    Signal Transduction: Modulates signaling pathways that regulate cell growth and survival.

    DNA Interaction: Binds to DNA and affects gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Bromobenzoyl)-7,8-bis(propane-1-sulfonyl)pyrrolo[1,2-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C20H21BrN2O5S2

Molecular Weight

513.4 g/mol

IUPAC Name

[7,8-bis(propylsulfonyl)pyrrolo[1,2-a]pyrazin-6-yl]-(4-bromophenyl)methanone

InChI

InChI=1S/C20H21BrN2O5S2/c1-3-11-29(25,26)19-16-13-22-9-10-23(16)17(20(19)30(27,28)12-4-2)18(24)14-5-7-15(21)8-6-14/h5-10,13H,3-4,11-12H2,1-2H3

InChI Key

DUXPBTICAKBYSO-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)C1=C2C=NC=CN2C(=C1S(=O)(=O)CCC)C(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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